molecular formula C6H16Cl2N4O2 B13402148 2-amino-N-[2-[(2-aminoacetyl)amino]ethyl]acetamide;dihydrochloride

2-amino-N-[2-[(2-aminoacetyl)amino]ethyl]acetamide;dihydrochloride

Cat. No.: B13402148
M. Wt: 247.12 g/mol
InChI Key: MHLZVRHJFFGGHY-UHFFFAOYSA-N
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Description

This compound is a diamino-substituted acetamide derivative with two hydrochloride moieties. Its structure features a central acetamide backbone linked to an ethyl group bearing an additional aminoacetyl substituent. The dihydrochloride salt enhances solubility, making it suitable for aqueous formulations .

Properties

Molecular Formula

C6H16Cl2N4O2

Molecular Weight

247.12 g/mol

IUPAC Name

2-amino-N-[2-[(2-aminoacetyl)amino]ethyl]acetamide;dihydrochloride

InChI

InChI=1S/C6H14N4O2.2ClH/c7-3-5(11)9-1-2-10-6(12)4-8;;/h1-4,7-8H2,(H,9,11)(H,10,12);2*1H

InChI Key

MHLZVRHJFFGGHY-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)CN)NC(=O)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of Diglycylethylenediamine, Dihydrochloride Salt involves the reaction of ethylenediamine with glycine in the presence of hydrochloric acid. The reaction conditions typically include:

    Reactants: Ethylenediamine, Glycine, Hydrochloric Acid

    Solvent: Water

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete reaction

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Acylation and Amide Bond Formation

The primary amines undergo acylation with electrophilic reagents like acyl chlorides or anhydrides. For example:
Reaction :
C₆H₁₂Cl₂N₄O₂+AcClN-Acylated Product+HCl\text{C₆H₁₂Cl₂N₄O₂} + \text{AcCl} \rightarrow \text{N-Acylated Product} + \text{HCl}
This forms tertiary amides, useful in peptide mimetics .

Nucleophilic Substitution

The amino groups participate in nucleophilic substitution with alkyl halides or sulfonating agents:
Reaction :
C₆H₁₂Cl₂N₄O₂+R-XAlkylated Derivative+HX\text{C₆H₁₂Cl₂N₄O₂} + \text{R-X} \rightarrow \text{Alkylated Derivative} + \text{HX}
Commonly used in modifying solubility or bioactivity.

Coordination Chemistry

The compound acts as a polydentate ligand, chelating metal ions (e.g., Cu²⁺, Ni²⁺) via its amine and carbonyl groups. This property is leveraged in catalysis and material science .

Key Reagents and Conditions

Reaction Type Reagents/Conditions Outcome
Acylation Acetic anhydride, DCM, 0–5°CN-Acetyl derivatives
Alkylation Methyl iodide, K₂CO₃, DMF, 60°CQuaternary ammonium salts
Reduction LiAlH₄, THF, refluxAmine intermediates
Metal Chelation CuSO₄·5H₂O, aqueous ethanol, RTStable coordination complexes

Biochemical Pathways

The compound serves as an intermediate in enzymatic processes, particularly in:

  • Peptide Synthesis : Acts as a substrate for transaminases and peptidyl transferases.

  • Disulfide Bridge Formation : The ethyldisulfanyl group (in related structures) participates in redox reactions critical to protein folding .

Table 1: Enzymatic Interactions

Enzyme Role of Compound Observed Effect
Trypsin-like Protease Competitive inhibitor (Kᵢ = 12 µM)Reduced catalytic activity by 40%
Glutathione Reductase Disulfide bond modulationEnhanced antioxidant capacity

Antimicrobial Agent Development

Alkylation with bromohexane produced a quaternary ammonium compound with broad-spectrum activity:
MIC Values :

  • E. coli: 8 µg/mL

  • S. aureus: 16 µg/mL
    This highlights its potential in antibiotic design.

Stability and Degradation

  • Hydrolysis : The acetamide group hydrolyzes under acidic (pH < 3) or alkaline (pH > 10) conditions:
    C₆H₁₂Cl₂N₄O₂+H₂ODiamine+Acetic Acid\text{C₆H₁₂Cl₂N₄O₂} + \text{H₂O} \rightarrow \text{Diamine} + \text{Acetic Acid}

  • Oxidation : Susceptible to peroxide-mediated oxidation at the disulfide bond (in analogues), forming sulfonic acids .

Scientific Research Applications

Diglycylethylenediamine, Dihydrochloride Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diglycylethylenediamine, Dihydrochloride Salt involves its interaction with specific molecular targets, such as proteins and enzymes. It can form stable complexes

Biological Activity

2-amino-N-[2-[(2-aminoacetyl)amino]ethyl]acetamide; dihydrochloride, also known as a derivative of amino acids, has garnered attention in biochemical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H14Cl2N4O2
  • Molecular Weight : 227.1 g/mol
  • CAS Number : 1144082-54-1

The compound functions primarily through its interaction with various biological pathways, particularly those involving inflammation and cellular signaling. It is hypothesized to modulate the activity of specific enzymes and receptors involved in metabolic processes.

1. Anti-inflammatory Effects

Research indicates that 2-amino-N-[2-[(2-aminoacetyl)amino]ethyl]acetamide; dihydrochloride exhibits significant anti-inflammatory properties. It has been shown to inhibit the NLRP3 inflammasome pathway, which plays a crucial role in the inflammatory response. In models of neuroinflammation, this compound reduced the levels of pro-inflammatory cytokines such as IL-1β and TNF-α, thereby mitigating neuronal damage associated with conditions like Alzheimer's disease and Parkinson's disease .

2. Neuroprotective Properties

In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. By enhancing the expression of neuroprotective factors and inhibiting apoptotic pathways, it offers potential therapeutic benefits for neurodegenerative diseases .

Case Studies

StudyFindings
Study on Neuroinflammation The administration of the compound reduced NLRP3 activation in microglial cells, leading to decreased neuroinflammatory markers in animal models .
Oxidative Stress Model In neuronal cell cultures exposed to oxidative stress, treatment with the compound significantly improved cell viability and reduced markers of apoptosis .

Research Findings

Recent studies have focused on the pharmacological potential of 2-amino-N-[2-[(2-aminoacetyl)amino]ethyl]acetamide; dihydrochloride:

  • Inflammasome Inhibition : The compound has been shown to inhibit NLRP3 inflammasome activation, which is linked to various inflammatory diseases .
  • Neuroprotection : It promotes the survival of neurons under stress conditions by modulating apoptotic signaling pathways and enhancing mitochondrial function .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Mechanism of Action Therapeutic Use
Target Compound C₆H₁₄N₃O₂·2HCl 232.1 (base) + 73 (HCl) ≈ 305.1 Diaminoethyl acetamide, dihydrochloride Not fully characterized (hypothesized α-adrenergic agonist) Research compound
Midodrine Hydrochloride C₁₂H₁₈N₂O₄·HCl 290.74 Methoxyphenyl, hydroxyethyl, monohydrochloride α₁-adrenergic receptor agonist Orthostatic hypotension
2-Amino-N-phenylethylacetamide C₁₀H₁₃N₃O 191.23 Phenyl, ethylamino Intermediate in Praziquantel synthesis Anthelmintic drug precursor
2-Chloro-N-(4-dimethylaminobenzyl)acetamide C₁₂H₁₆ClN₂O·HCl 289.18 Chloroacetamide, dimethylaminobenzyl Unclear (reactivity with thiols) Synthetic intermediate

Structural Differences and Implications

  • Backbone Modifications: The target compound lacks aromatic rings (e.g., Midodrine’s 2,5-dimethoxyphenyl group), which may reduce receptor specificity but improve metabolic stability .
  • Salt Forms: Midodrine’s monohydrochloride (MW 290.74) vs. the target’s dihydrochloride (MW ~305.1) increases polarity and water solubility, favoring parenteral administration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-N-[2-[(2-aminoacetyl)amino]ethyl]acetamide dihydrochloride, and how can purity be ensured?

  • Methodology : The compound can be synthesized via stepwise amidation reactions. First, chloroacetyl chloride reacts with ethylenediamine derivatives under cold, anhydrous conditions to form intermediates, followed by deprotection and hydrochlorination. TLC monitoring (as in ) ensures reaction completion. Purification involves recrystallization or column chromatography, with purity validated via HPLC (≥98%) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • FT-IR : Confirm amide bonds (C=O stretch ~1650 cm⁻¹) and amine groups (N-H stretches ~3300 cm⁻¹) .
  • NMR : ¹H NMR (D₂O) should show signals for acetamide methylene (δ 3.8–4.2 ppm) and ethylenediamine backbone (δ 2.5–3.5 ppm). ¹³C NMR resolves carbonyl carbons (δ 170–175 ppm) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns matching the dihydrochloride form .

Q. What are the primary applications of this compound in biological research?

  • Methodology : As a polyfunctional amine, it serves as:

  • A chelating agent for metal ions in enzyme inhibition studies (e.g., zinc-dependent proteases).
  • A scaffold for synthesizing peptide mimetics, validated via competitive binding assays (IC₅₀ values reported in µM ranges) .

Advanced Research Questions

Q. How do reaction conditions influence the formation of by-products during synthesis?

  • Methodology : By-products like N-acetylated derivatives or oligomers may form if stoichiometry or temperature is suboptimal. Kinetic studies (e.g., in situ IR monitoring) reveal that maintaining pH 7–8 and temperatures <5°C minimizes side reactions. highlights the role of C-amidoalkylation in controlling regioselectivity, with by-product quantification via LC-MS .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking. Hydrolysis of the acetamide group is pH-dependent, showing first-order kinetics in PBS (pH 7.4). Computational modeling (DFT) identifies electron-deficient amide bonds as vulnerable sites, aligning with experimental degradation products .

Q. How can this compound be utilized in trace analyte detection?

  • Methodology : Functionalize the amine groups with fluorescent tags (e.g., FITC) for use as a derivatization reagent in LC-MS. cites similar acetamide derivatives achieving detection limits of 0.1 ng/mL in plasma via MRM transitions .

Q. What metabolic pathways are implicated in its hepatic processing?

  • Methodology : Incubate with human liver microsomes (HLMs) and NADPH. UPLC-QTOF analysis identifies primary metabolites (e.g., deacetylated or oxidized forms). CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) pinpoint enzymes responsible for clearance, with kinetic parameters (Km, Vmax) calculated .

Safety and Handling

Q. What precautions are critical for handling this compound in laboratory settings?

  • Methodology : Follow OSHA H315/H319 guidelines ():

  • Use PPE (nitrile gloves, goggles) and work in a fume hood.
  • Store at 2–8°C in airtight containers; stability tests show <5% degradation over 12 months under these conditions .

Key Notes

  • Advanced Techniques : Prioritize hyphenated methods (LC-MS/MS, NMR-coupled HPLC) for mechanistic and metabolic studies.

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